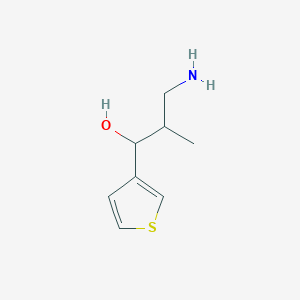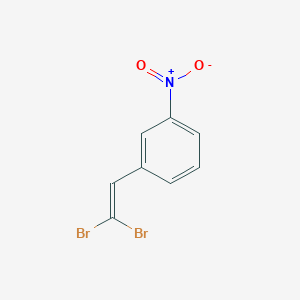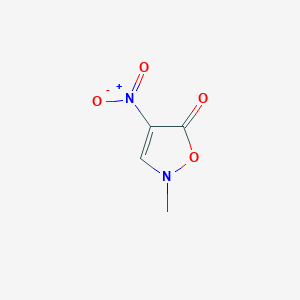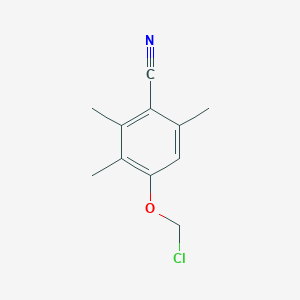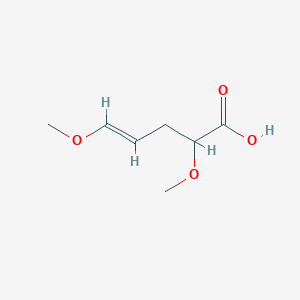
(E)-2,5-Dimethoxypent-4-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,5-Dimethoxypent-4-enoicacid is an organic compound characterized by the presence of two methoxy groups and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-Dimethoxypent-4-enoicacid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an ester to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product.
化学反応の分析
Types of Reactions
(E)-2,5-Dimethoxypent-4-enoicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction conditions and reagents used. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
(E)-2,5-Dimethoxypent-4-enoicacid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable for research in organic chemistry.
Biology: The unique chemical properties of this compound can make it useful for studying biological processes and interactions at the molecular level.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: this compound can be used in the production of various industrial chemicals and materials, making it valuable for research and development in this field.
作用機序
The mechanism of action of (E)-2,5-Dimethoxypent-4-enoicacid involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
(E)-2,5-Dimethoxypent-4-enoicacid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Dimethoxypentanoic acid: This compound lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
2,5-Dimethoxyhex-4-enoic acid:
The unique combination of the double bond and methoxy groups in this compound gives it distinct chemical properties and makes it valuable for various scientific research applications.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(E)-2,5-dimethoxypent-4-enoic acid |
InChI |
InChI=1S/C7H12O4/c1-10-5-3-4-6(11-2)7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
InChIキー |
LWAJESFTAZOILZ-HWKANZROSA-N |
異性体SMILES |
CO/C=C/CC(C(=O)O)OC |
正規SMILES |
COC=CCC(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
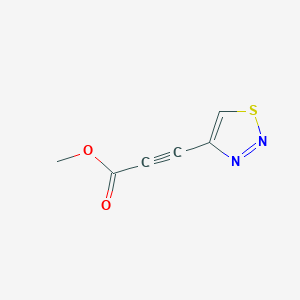
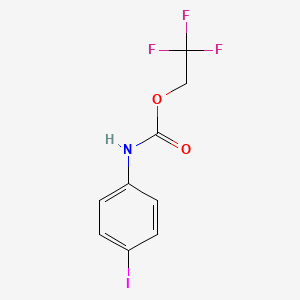
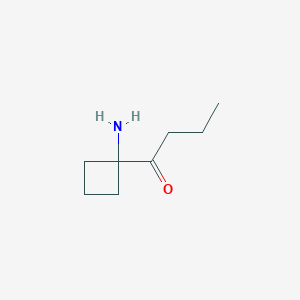
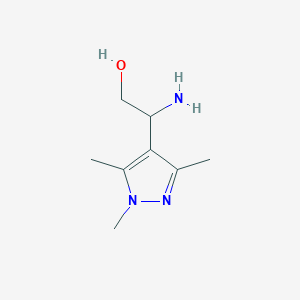

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

